(3-Fluorophenyl)methyl-trimethylsilane molecular weight and density
(3-Fluorophenyl)methyl-trimethylsilane molecular weight and density
Advanced Characterization, Synthesis, and Application in Medicinal Chemistry
Executive Summary
(3-Fluorophenyl)methyl-trimethylsilane (CAS: 7217-41-6), often referred to as 3-Fluorobenzyltrimethylsilane , represents a specialized organosilicon building block in modern drug discovery.[1] Unlike simple benzyl halides, this silane derivative offers a unique reactivity profile driven by the
This guide provides a rigorous technical analysis of the compound's physicochemical properties, synthetic routes, and its strategic utility in introducing metabolically stable fluorinated motifs into pharmaceutical scaffolds.
Physicochemical Profile
The following data aggregates experimental baselines and high-confidence predictive models suitable for laboratory handling and stoichiometric calculations.
Table 1: Core Physical Properties[1]
| Property | Value | Confidence/Method |
| IUPAC Name | [(3-Fluorophenyl)methyl]trimethylsilane | Standard |
| CAS Number | 7217-41-6 | Registry Verification |
| Molecular Formula | Stoichiometric | |
| Molecular Weight | 182.31 g/mol | Calculated (Standard Atomic Weights) |
| Density | Predicted (Comparative Analog Analysis*) | |
| Boiling Point | Predicted (760 mmHg) | |
| Refractive Index | Predicted ( | |
| LogP | Predicted (Lipophilicity) | |
| Appearance | Colorless Liquid | Standard State |
*Note on Density: The non-fluorinated analog, Benzyltrimethylsilane, has an experimental density of
Structural Analysis & Reactivity Logic
The Silicon Effect in Benzyl Systems
The utility of (3-Fluorophenyl)methyl-trimethylsilane lies in the electronic interaction between the silicon atom and the aromatic system.[1]
-
-
Hyperconjugation: The bond is highly polarizable.[1] It stabilizes positive charge development at the -position (the aromatic ring carbons ortho/para to the methylene) via the -silicon effect .[1] This directs electrophilic aromatic substitution to the ipso position (replacing the silyl group) or facilitates oxidation.[1] -
Fluorine Bioisosterism: The fluorine atom at the 3-position (meta) is strategically placed to block metabolic oxidation (P450 metabolism) that typically occurs at electron-rich benzylic or para-positions, while exerting an electron-withdrawing inductive effect (
) that modulates the pKa of nearby functional groups.[1]
Visualization: Reactivity Pathways
The following diagram illustrates the divergent reactivity pathways accessible via this reagent.
Figure 1: Divergent reactivity profile showing electrophilic ipso-substitution and fluoride-mediated nucleophilic activation.[1]
Experimental Protocol: Synthesis & Purification
Rationale: While commercially available, in-house synthesis is often required for isotopic labeling or high-purity applications.[1] The Grignard route is preferred over Wurtz-Fittig coupling due to higher yields and fewer homocoupling side products.[1]
Materials
-
3-Fluorobenzyl chloride (1.0 equiv)[1]
-
Magnesium turnings (1.2 equiv, acid-washed/activated)
-
Chlorotrimethylsilane (TMS-Cl) (1.1 equiv)[1]
-
THF (Anhydrous, stabilizer-free)
-
Iodine (catalytic crystal)[1]
Step-by-Step Methodology
-
Activation: Flame-dry a 3-neck round-bottom flask under Argon flow. Add Magnesium turnings and a crystal of Iodine.[1] Dry stir for 5 minutes.
-
Initiation: Add minimal anhydrous THF to cover Mg. Add 5% of the 3-Fluorobenzyl chloride solution.[1] Heat gently with a heat gun until the iodine color fades and reflux initiates (indicating Grignard formation).[1]
-
Propagation: Dilute the remaining benzyl chloride in THF. Add dropwise to the refluxing mixture over 1 hour. Maintain spontaneous reflux.[1]
-
Critical Check: Ensure the solution turns turbid/grey.[1] If clear, initiation failed.
-
-
Silylation: Cool the Grignard reagent to
. Add TMS-Cl dropwise.[1] The reaction is exothermic; control temp to prevent elimination side reactions. -
Workup:
-
Purification:
Applications in Drug Development[5][6]
Metabolic Blocking (The Fluorine Advantage)
In lead optimization, the benzyl group is often a "soft spot" for metabolic degradation. Replacing a hydrogen with fluorine at the meta-position (using this silane as the installation vector) blocks oxidation without significantly altering steric bulk (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).
The "Silicon Switch" Strategy
This molecule allows for a "Silicon Switch" approach in medicinal chemistry.[1]
-
Phase 1: The TMS group acts as a lipophilic "grease" to improve cell permeability during early screening.[1]
-
Phase 2: Once inside the target or during late-stage modification, the TMS group can be cleaved (protodesilylation) or substituted with a hydroxyl group (Tamao oxidation) to generate a phenol derivative.
Workflow: Fluoride-Mediated Benzylation
Use this protocol to benzylate aldehydes without using highly basic conditions (e.g., LDA).[1]
Figure 2: Fluoride-mediated benzylation mechanism avoiding strong bases.[1]
Safety and Handling
-
Flammability: Organosilanes are generally flammable.[1] Flash point is predicted to be
.[1] Ground all glassware.[1] -
Hydrolysis: While more stable than chlorosilanes, prolonged exposure to moisture can lead to slow hydrolysis, generating silanols. Store under inert atmosphere (Argon/Nitrogen).[1]
-
Toxicity: Specific toxicology data for the 3-fluoro isomer is limited.[1] Treat as a standard irritant and potential organosilicon sensitizer.[1] Use Fume Hood.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2760845, (3-Fluorophenyl)trimethylsilane. Retrieved from [Link][1]
-
Chemsrc. (3-Fluorophenyl)methyl-trimethylsilane Physicochemical Data. Retrieved from [Link][1]
-
Smith, A. B., & Boldi, A. M. (1991).Silanes in Organic Synthesis: The
-Silicon Effect. Journal of the American Chemical Society.[1] (Contextual Citation for Mechanism).
